![molecular formula C26H31N7O B606444 6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1358099-18-9](/img/structure/B606444.png)

6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

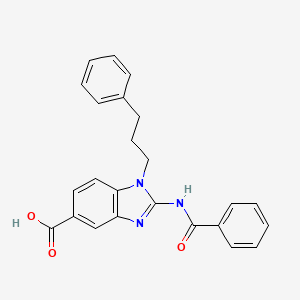

The compound is a complex organic molecule that contains several functional groups and rings, including a benzylpiperidine group, a pyrazole ring, and a triazolopyridazine ring . These types of compounds are often found in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine group, pyrazole ring, and triazolopyridazine ring would all contribute to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzylpiperidine group could undergo reactions typical of amines and the pyrazole and triazolopyridazine rings could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and rings present in the compound .Applications De Recherche Scientifique

Inhibition of TRAF6-Ubc13 Interaction

C25-140 is an inhibitor of the protein-protein interaction between the E3 ligase TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). It selectively inhibits the TRAF6-Ubc13 interaction over the interactions between Ubc13-OTUB1 and Ubc13-Uev1a .

Reduction of NF-κB Activation

C25-140 reduces IL-1β-induced activation of NF-κB in mouse embryonic fibroblasts when used at a concentration of 50 µM .

Treatment of Autoimmune Diseases

C25-140 has been shown to combat autoimmunity. It directly binds to TRAF6 and blocks the interaction of TRAF6 with Ubc13 .

Treatment of Psoriasis

Topical application of C25-140 (~1.5 mg/kg twice per day) reduces scaling and erythema in a mouse model of psoriasis induced by the TLR7 agonist imiquimod .

Treatment of Rheumatoid Arthritis

C25-140 decreases disease severity in a mouse model of collagen-induced arthritis when administered at doses ranging from 6 to 14 mg/kg twice per day .

Treatment of Lung Injury

C25-140 (5 mg/kg) also reduces alveolar septal thickening, pulmonary edema, and inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) in a mouse model of lung injury induced by mechanical ventilation with high tidal volumes .

Mécanisme D'action

Target of Action

C25-140 is a first-in-class, orally active, and fairly selective inhibitor . The primary targets of C25-140 are TRAF6 and Ubc13 . TRAF6 is a member of the TNF receptor-associated factor (TRAF) protein family, which comprises seven E3 ligase members . TRAF6 plays a crucial role in many immune signaling pathways .

Mode of Action

C25-140 directly binds to TRAF6 and blocks the interaction of TRAF6 with Ubc13 . This results in a reduction of TRAF6 activity and a decrease in NF-κB activation . By inhibiting the TRAF6-Ubc13 interaction, C25-140 combats autoimmunity .

Biochemical Pathways

The TRAF6-Ubc13 interaction is critical for the activation of innate and adaptive immune responses, mainly through the NF-κB axis . TRAF6 interacts with the heterodimeric E2 enzyme complex Ubc13–Uev1a to attach Lys 63-linked ubiquitin chains to its substrate proteins . These Lys 63-linked ubiquitin chains are necessary for the activation of immune responses . By inhibiting this interaction, C25-140 affects the NF-κB signaling pathway .

Result of Action

C25-140 effectively reduces TRAF6-mediated ubiquitin chain formation . It also efficiently inhibits IL-1β– and TNFα–mediated receptor signaling in the context of cytokine activation . In vivo studies have shown that C25-140 can ameliorate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Action Environment

It is known that c25-140 is effective in cytokine signaling of primary human and murine cells This suggests that the compound’s action may be influenced by the cellular environment and the presence of specific cytokines

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVRXVHZGBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

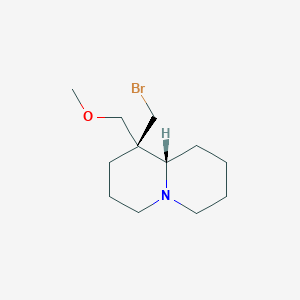

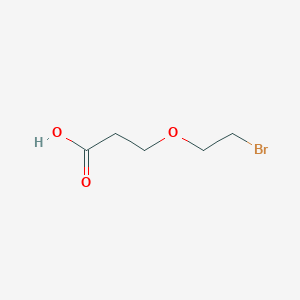

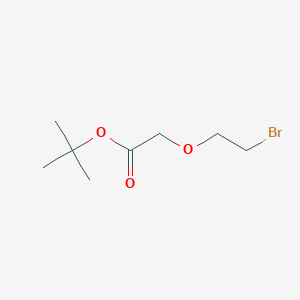

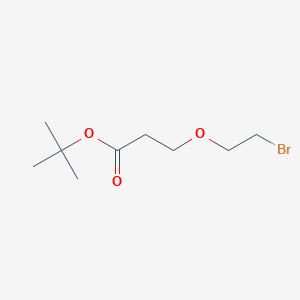

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of C25-140 and how does it affect downstream signaling?

A1: C25-140 acts by specifically inhibiting the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). [] This interaction is crucial for TRAF6 to exert its E3 ligase activity and generate Lys63-linked ubiquitin chains. These chains are essential for activating the canonical NF-κB pathway, a key regulator of inflammation and immune responses. By disrupting the TRAF6-Ubc13 interaction, C25-140 effectively inhibits NF-κB activation and downstream pro-inflammatory signaling. []

Q2: What evidence supports the efficacy of C25-140 in preclinical models of autoimmune diseases?

A2: In preclinical studies, C25-140 demonstrated therapeutic potential in mouse models of psoriasis and rheumatoid arthritis. [] Treatment with C25-140 effectively ameliorated inflammation and improved disease outcomes in these models, suggesting its potential as a novel therapeutic strategy for autoimmune and inflammatory diseases. [] Additionally, research indicates that C25-140 protects against sepsis-induced myocardial injury by modulating the TRAF6/NF-κB pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.